DANSYL-L-A-AMINO-N-BUTYRIC ACID
Description
Contextualization within the Field of Fluorescent Amino Acid Derivatives
Fluorescence spectroscopy is a powerful tool for investigating complex biological systems, including enzyme mechanisms and protein-protein interactions. rsc.org A key strategy in these studies involves the use of fluorescent α-amino acids. rsc.org These can be naturally occurring aromatic amino acids like L-phenylalanine, L-tyrosine, and L-tryptophan, which act as intrinsic fluorescent probes. rsc.org However, their application can be limited by poor optical properties. rsc.org
To overcome these limitations, researchers have developed unnatural fluorescent α-amino acids. rsc.org These are created by attaching fluorophores, such as fluorescein, benzothiadiazole, xanthone, and BODIPY, to non-emissive amino acids. rsc.org These synthetic derivatives offer enhanced fluorescent properties and are invaluable for labeling proteins with minimal structural disturbance. nih.gov This allows for a wide range of biophysical experiments, including fluorescence polarization assays to measure binding affinities and studies on protein conformational changes. nih.gov
Dansyl-L-α-amino-n-butyric acid is one such unnatural fluorescent amino acid derivative. It consists of an α-amino-n-butyric acid molecule covalently linked to a dansyl group. This dansyl moiety is a highly fluorescent dye, making the entire compound a valuable tool for fluorescent labeling in biochemical analysis. wikipedia.org
Historical Perspective of Dansyl Reagents in Biochemical Analysis
The use of dansyl derivatives in biochemical analysis has a rich history. Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, was first introduced as a reagent that reacts with primary amino groups to create stable, fluorescent sulfonamide adducts. wikipedia.org This reaction was initially developed for determining the N-terminal amino acid of peptides and proteins. taylorandfrancis.com
Over time, the applications of dansyl chloride expanded significantly. It became widely used for modifying and labeling amino acids for protein sequencing and analysis. wikipedia.orgtaylorandfrancis.com The dansyl group's fluorescence is sensitive to the local environment, which, combined with its ability to accept energy from tryptophan residues, made it a valuable probe for studying protein structure and dynamics. wikipedia.org The dansylation reaction has been employed to enhance the detection of various small molecules, amino acids, and peptides through UV spectroscopy and mass spectrometry. mdpi.com This historical utility of dansyl reagents laid the groundwork for the development and application of specific dansylated amino acids like Dansyl-L-α-amino-n-butyric acid.
Significance of Dansyl-L-α-Amino-n-Butyric Acid as a Research Probe
Dansyl-L-α-amino-n-butyric acid serves as a crucial research probe due to its specific chemical structure and fluorescent properties. The "L" configuration denotes a specific stereoisomer, which can be important for interactions within chiral biological systems. The dansyl group provides the fluorescence necessary for detection and quantification.
This compound and similar dansylated amino acids are utilized in various analytical techniques. For instance, they are used in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. researchgate.net The dansyl group acts as a fluorescent tag, allowing for the detection of minute quantities of the amino acid. researchgate.net
Furthermore, the fluorescence of the dansyl group is environmentally sensitive. This property is exploited in studies of protein folding and conformational changes. When a protein labeled with a dansyl derivative undergoes a structural change, the local environment of the dansyl probe can be altered, leading to a change in its fluorescence emission. This provides a direct way to monitor these dynamic processes.
Recent research has also explored the use of dansyl-based probes for detecting metal ions and for cellular imaging. For example, a dansyl-based fluorescent probe was developed for the selective detection of copper ions (Cu2+) in living cells. rsc.org While not specifically Dansyl-L-α-amino-n-butyric acid, this highlights the broader utility of the dansyl fluorophore in designing probes for specific biological targets.
Properties
CAS No. |
102783-25-5 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.406 |
Origin of Product |
United States |
Spectroscopic Characterization and Fluorescence Properties in Research Applications
Ultraviolet-Visible (UV-Vis) Absorption Characteristics of Dansyl-L-α-Amino-n-Butyric Acid Derivatives
The UV-Vis absorption spectrum of dansyl derivatives is characterized by multiple absorption bands. These bands arise from the electronic transitions within the naphthalene (B1677914) ring system of the dansyl group. While specific data for Dansyl-L-α-Amino-n-Butyric Acid is not extensively detailed in isolation, the characteristics can be inferred from studies on similar dansylated amino acids, such as dansyl glycine (B1666218).
Dansyl amino acids typically exhibit three distinct absorption maxima. researchgate.net The strongest absorption occurs in the far-UV region, with two weaker bands appearing at longer wavelengths. researchgate.net For instance, dansyl glycine shows absorption peaks at approximately 214 nm, 246 nm, and 325 nm. researchgate.net The absorption around 325-340 nm is commonly used to excite the fluorescence of the dansyl group. researchgate.netaatbio.com The derivatization of amino acids with dansyl chloride is a well-established technique that improves their detection in liquid chromatography by leveraging these absorption properties. researchgate.netnih.gov
Table 1: Typical UV-Vis Absorption Maxima for a Dansylated Amino Acid (Dansyl Glycine)
| Wavelength (nm) | Relative Intensity | Reference |
|---|---|---|
| 214 | Strongest | researchgate.net |
| 246 | Weaker | researchgate.net |
| 325 | Weaker | researchgate.net |
Fluorescence Emission Spectroscopy of Dansyl-L-α-Amino-n-Butyric Acid Conjugates
When excited by UV light, Dansyl-L-α-Amino-n-Butyric Acid and its conjugates exhibit strong fluorescence. The emission spectrum is typically broad and unstructured, with a large Stokes shift (the difference between the absorption and emission maxima). The general emission peak for the dansyl fluorophore is around 518 nm following excitation at approximately 335 nm. aatbio.com
The precise emission wavelength is highly dependent on the specific conjugate and its environment. For example, dansyl glycine has been reported to have an emission maximum at 559 nm when excited at 324 nm. researchgate.net In more complex systems, such as a conjugate of dansyl with dihexanoylphosphatidylethanolamine (dansyl-DHPE), the emission maximum was observed near 484 nm when bound to the GM2 activator protein but shifted to 518 nm when incorporated into a POPC lipid vesicle. nih.gov This significant shift highlights the sensitivity of the dansyl probe to its surroundings.
Table 2: Examples of Fluorescence Emission Maxima for Dansyl Conjugates
| Compound/System | Excitation λ (nm) | Emission λ (nm) | Reference |
|---|---|---|---|
| Dansyl (general) | ~335 | ~518 | aatbio.com |
| Dansyl Glycine | 324 | 559 | researchgate.net |
| Dansyl-DHPE in GM2AP Protein | Not Specified | ~484 | nih.gov |
| Dansyl-DHPE in POPC Vesicle | Not Specified | 518 | nih.gov |
| Dansyl-NA3 with Fetuin | 339 | Not Specified | rsc.org |
Environmental Sensitivity of Dansyl Fluorescence
A defining characteristic of the dansyl fluorophore is the pronounced sensitivity of its emission properties to the local environment. This includes the polarity of the solvent, the viscosity, and the presence of specific quenching agents. This sensitivity allows researchers to use dansyl derivatives to probe the microenvironments of proteins and membranes. acs.org
The fluorescence emission maximum of the dansyl group undergoes a significant bathochromic (red) shift as the polarity of its environment increases. evidentscientific.com This phenomenon, known as solvatochromism, occurs because the excited state of the dansyl fluorophore has a larger dipole moment than its ground state. In a polar solvent, the surrounding solvent molecules can reorient themselves to stabilize the more polar excited state, thus lowering its energy and shifting the emission to a longer wavelength. evidentscientific.comyoutube.com
This property is extensively used in research. For instance, the shift in the emission maximum of dansyl-DHPE from 484 nm in the hydrophobic pocket of a protein to 518 nm in the more polar environment of a lipid membrane provides direct evidence of the probe's translocation. nih.gov Therefore, by measuring the emission wavelength of a dansyl probe attached to a molecule, one can infer the polarity of the probe's immediate surroundings, such as a binding site on a protein or its location within a cell membrane. nih.govnih.gov
In addition to emission shifts, the fluorescence quantum yield (the ratio of emitted photons to absorbed photons) of the dansyl group is also highly dependent on the environment. Generally, the quantum yield is high in non-polar, aprotic environments and significantly lower (quenched) in polar, protic solvents like water.
This effect provides a "turn-on" fluorescence mechanism. A dansyl-conjugated molecule may be weakly fluorescent in an aqueous buffer, but its fluorescence intensity can increase dramatically upon binding to a hydrophobic site on a protein or inserting into a lipid membrane. acs.org Research on a dansyl triarginine peptide probe demonstrated a 6- to 7-fold enhancement in fluorescence intensity when it bound to ganglioside-containing liposome (B1194612) membranes, moving from the aqueous phase to the less polar membrane environment. acs.org This change in intensity can be used to monitor binding events and lipid transfer kinetics. nih.govacs.org
Time-Resolved Fluorescence Spectroscopy for Dynamics Studies
Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of the dansyl probe and its local environment on the nanosecond timescale. Following excitation with a short pulse of light, the subsequent decay of fluorescence is monitored over time. For dansyl probes, this decay is often complex and can be influenced by dynamic processes.
One key observation is time-dependent spectral relaxation. Studies on dansylphosphatidylethanolamine in lipid bilayers have shown that the fluorescence spectrum exhibits a marked red shift of up to 40 nm over a period of 40 nanoseconds after the initial excitation. nih.gov This shift is attributed to the reorientation of polar solvent or lipid molecules around the excited-state dipole of the dansyl group. nih.gov This process, known as solvent relaxation, provides information about the mobility and polarity of the probe's microenvironment. evidentscientific.comnih.gov The complex time-dependent behavior of dansyl fluorescence is a critical consideration in the interpretation of fluorescence quenching and energy transfer experiments. nih.gov
Advanced Analytical Methodologies Utilizing Dansyl L a Amino N Butyric Acid
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. The use of DANSYL-L-A-AMINO-N-BUTYRIC ACID and other dansylated amino acids has revolutionized HPLC-based analysis, particularly through pre-column derivatization strategies that address the challenges of detecting native amino acids, which often lack a strong chromophore.
Pre-column derivatization with dansyl chloride is a widely employed strategy to enhance the detection and separation of amino acids by reversed-phase HPLC. bsu.educreative-proteomics.com This chemical modification introduces the strongly UV-absorbing and fluorescent dansyl group onto the amino acid molecules prior to their injection into the HPLC system. researchgate.net The increased hydrophobicity of the resulting dansylated amino acids allows for their effective separation on nonpolar stationary phases, such as C18 columns. bsu.eduresearchgate.net The derivatization reaction itself is a critical step, as it needs to be quantitative and reproducible to ensure accurate analytical results. creative-proteomics.com
The dansylation reaction is typically carried out in an alkaline medium (pH ~9.5-9.8) and involves the nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride group of dansyl chloride. bsu.eduresearchgate.net This process results in the formation of a stable sulfonamide bond. While effective, the derivatization process with dansyl chloride can be slow, and the stability of the derivatives can be a concern. researchgate.net Additionally, dansyl chloride can react with other functional groups, such as phenolic hydroxyls and primary and secondary amines, which necessitates careful optimization of the reaction conditions to ensure selectivity for the target analytes. researchgate.netresearchgate.net
Several derivatizing agents are available for amino acid analysis, each with its own set of advantages and disadvantages. creative-proteomics.com Besides dansyl chloride, other common reagents include o-phthalaldehyde (B127526) (OPA), fluorenylmethoxycarbonyl chloride (FMOC), and phenyl isothiocyanate (PITC). researchgate.net The choice of derivatizing agent depends on factors such as the desired sensitivity, the presence of secondary amino acids (which OPA does not react with), and the stability of the derivatives. creative-proteomics.com
The development of robust and sensitive methods for the quantitative analysis of Dansyl-L-α-Amino-n-Butyric Acid and other dansylated compounds is crucial for their application in various research fields, particularly in neurochemistry. One such application is the quantification of neurotransmitters and their metabolites in biological fluids like human plasma. researchgate.netnih.gov A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) method has been developed for the simultaneous quantification of several dansylated monoamine and amino acid neurotransmitters. researchgate.netnih.gov
This method demonstrates excellent linearity, with regression coefficients consistently exceeding 0.99 for all analytes. researchgate.netnih.gov The precision of the method is also noteworthy, with coefficients of variation (CVs) for intra-assay precision ranging from 1.5% to 13.6%, and for inter-assay precision from 2.9% to 13.7%. researchgate.netnih.gov The sensitivity of the method is highlighted by the low limit of quantification (LLOQ) values achieved for various neurotransmitters. researchgate.netnih.gov
Table 1: Lower Limit of Quantification (LLOQ) for Dansylated Neurotransmitters and Metabolites
| Analyte | LLOQ (pmol/ml) |
|---|---|
| Dopamine (DA) | 0.57 |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | 0.37 |
| Homovanillic acid (HVA) | 0.35 |
| Norepinephrine (NE) | 0.40 |
| Vanillylmandelic acid (VMA) | 0.35 |
| 3-methoxy-4-hydroxy phenylglycol (MHPG) | 0.91 |
| 5-hydroxytryptamine (5-HT) | 0.27 |
| 5-hydroxyindole-3-acetic acid (5-HIAA) | 0.43 |
| Glutamate (Glu) | 0.65 |
This data is based on a study of dansylated neurotransmitters and their metabolites in human plasma. researchgate.netnih.gov
The successful separation and quantification of dansyl amino acids by HPLC heavily rely on the optimization of both the derivatization reaction and the chromatographic conditions. researchgate.netresearchgate.net Key parameters that influence the derivatization yield include temperature, reaction time, the concentration of dansyl chloride, and the pH of the reaction buffer. researchgate.net
Studies have shown that increasing the reaction temperature can significantly enhance the derivatization yield. researchgate.net For instance, conducting the reaction at 95°C can lead to a 1 to 10-fold increase in yield compared to 40°C. researchgate.net However, a balance must be struck, and a temperature of 80°C is often chosen as a compromise. researchgate.net The optimal reaction time for most amino acids is around 30 minutes, although some, like glycine (B1666218), may require longer. researchgate.net The concentration of the dansyl chloride solution is also a critical factor; an excess can lead to the decomposition of the dansylated adducts. researchgate.net A concentration of approximately 4.6 mg/ml has been found to be optimal. researchgate.net The pH of the buffer solution is another crucial parameter, with a pH of 9.8 being selected as optimal for the derivatization reaction. researchgate.net
For the chromatographic separation, the choice of mobile phase composition and elution mode (isocratic versus gradient) is paramount. nih.gov While gradient elution is common, isocratic elution can offer advantages in terms of reduced analysis time and cost, especially for serial analyses. researchgate.netnih.gov The optimization of the mobile phase is aimed at achieving good separation between the free dansyl chloride and the derivatized amino acids, which can simplify the chromatogram and eliminate the need for complex clean-up steps. researchgate.netnih.gov The use of an internal standard is also recommended to improve the reproducibility and reliability of the analytical procedure. researchgate.netnih.gov
Table 2: Optimized Parameters for Dansyl Derivatization of Amino Acids
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Temperature | 80°C | Balances increased yield with potential degradation. researchgate.net |
| Reaction Time | 30 minutes | Optimal for most amino acids. researchgate.net |
| Dansyl Chloride Volume | 50 µL (of ~4.6 mg/ml) | Prevents decomposition from excess reagent. researchgate.net |
Capillary Electrophoresis (CE) for Enantiomeric Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the enantiomeric separation of chiral molecules like amino acids. The derivatization of amino acids with dansyl chloride to form diastereomeric complexes with a chiral selector is a common strategy to achieve enantioseparation in CE. stanford.edu This approach leverages the high efficiency of CE, which can generate theoretical plate numbers on the order of one million, leading to excellent separation of enantiomers in short analysis times. stanford.edu
Various chiral selectors can be employed in CE for the resolution of dansyl amino acid enantiomers. These include cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), and metal complexes. nih.gov In the case of HP-β-CD, the formation of host-guest complexes between the dansyl amino acids and the cyclodextrin (B1172386) in the mobile phase alters the charge-to-mass ratio of the anionic solutes, thereby affecting their migration times and enabling separation. nih.gov
Another effective approach is ligand-exchange CE, which utilizes chiral metal complexes as selectors. nih.gov For example, complexes of zinc(II) with L-amino acylamides, such as L-phenylalaninamide, have been shown to be effective chiral selectors for the enantioseparation of dansyl amino acids. nih.gov The separation is influenced by several factors, including the concentration of the chiral complex, the pH of the buffer, and the specific chiral ligand used, which can even affect the migration order of the D- and L-enantiomers. nih.gov
Mass Spectrometry (MS) Detection of Dansylated Compounds
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC), it provides a highly sensitive and specific method for the identification and quantification of a wide range of compounds, including dansylated derivatives.
The coupling of liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has emerged as a state-of-the-art technique for the quantification of neurotransmitters and their metabolites in complex biological samples. nih.govrsc.org The derivatization of these compounds with dansyl chloride significantly enhances their ionization efficiency in the electrospray source and provides a common structural motif that can be used for selective detection in tandem MS. nih.govrsc.org
In a typical LC-ESI/MS/MS workflow, the dansylated analytes are first separated on a reversed-phase column and then introduced into the mass spectrometer. nih.gov The precursor ions corresponding to the dansylated compounds are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and sensitivity, allowing for the accurate quantification of neurotransmitters even at very low concentrations. rsc.org
This methodology has been successfully applied to the simultaneous determination of a wide range of neurotransmitters and their metabolites in rat brain homogenates and microdialysates. rsc.org The method exhibits good linearity, with regression coefficients greater than 0.99, and the lower limits of quantification (LLOQ) are in the low pmol/mL range. rsc.org The precision of the method is also excellent, with intra-day and inter-day variations typically being no greater than 16%. rsc.org
Utility in Peptide Sequencing and N-Terminal Analysis
The derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a cornerstone technique in protein chemistry. This process yields intensely fluorescent N-dansyl amino acids, such as this compound. The high sensitivity of detection associated with these derivatives makes them invaluable for identifying the N-terminal amino acid of peptides and proteins and for the sequential determination of amino acid sequences.
The primary utility of this class of compounds stems from the reaction of dansyl chloride with the free primary amino group of the N-terminal residue of a polypeptide chain. nih.govwikipedia.org This reaction forms a sulfonamide linkage that is notably stable to acid hydrolysis, a characteristic that is fundamental to its application in protein analysis. nih.govlibretexts.org
N-Terminal Amino Acid Identification
The "dansyl method" is a classic and highly sensitive technique for identifying the first amino acid in a peptide or protein sequence. nih.gov The process involves two critical stages: labeling and hydrolysis.
Labeling: The peptide is treated with dansyl chloride in an alkaline medium (pH 9.5–10). researchgate.net The reagent covalently bonds to the N-terminal α-amino group and the ε-amino group of any lysine (B10760008) residues present in the chain. nih.gov
Hydrolysis: The dansylated peptide is then subjected to total acid hydrolysis (e.g., using 6 N HCl). libretexts.org This procedure cleaves all the peptide bonds, releasing the constituent amino acids. Crucially, the sulfonamide bond between the dansyl group and the N-terminal amino acid remains intact. nih.gov
Identification: The resulting mixture contains free amino acids and the fluorescent dansyl-N-terminal amino acid. This derivative is then identified by its characteristic migration pattern using chromatographic techniques. Historically, thin-layer chromatography (TLC) on polyamide sheets was used. nih.gov More contemporary methods employ reverse-phase high-performance liquid chromatography (HPLC) for better separation, automation, and quantification. nih.govbsu.edu
The intense fluorescence of the dansyl group under UV light allows for the detection of picomolar quantities of the N-terminal amino acid, making this a highly sensitive analytical method. nih.gov this compound would be the specific derivative identified if L-α-aminobutyric acid were the N-terminal residue of the analyzed peptide.
| Step | Procedure | Chemical Principle | Outcome |
|---|---|---|---|
| 1. Labeling | The polypeptide is reacted with dansyl chloride at an alkaline pH. | Nucleophilic substitution reaction between the primary N-terminal amino group and the sulfonyl chloride group. nih.govwikipedia.org | A stable dansyl group is covalently attached to the N-terminal amino acid. |
| 2. Hydrolysis | The dansylated polypeptide is hydrolyzed using strong acid (e.g., 6 N HCl). | Acid hydrolysis cleaves all amide (peptide) bonds. The sulfonamide bond is resistant to this hydrolysis. nih.gov | A mixture of free amino acids and the single, intact dansyl-N-terminal amino acid derivative. |
| 3. Identification | The mixture is separated using chromatography (TLC or HPLC). | The dansyl-amino acid is identified based on its unique chromatographic properties and fluorescence under UV light. nih.gov | Positive identification of the original N-terminal amino acid of the polypeptide. |
Application in Peptide Sequencing: The Dansyl-Edman Method
While the dansyl method identifies only the N-terminal residue, its integration with the Edman degradation process allows for stepwise sequencing of a peptide. scispace.comnih.gov The Edman degradation sequentially removes amino acids from the N-terminus of a peptide. springernature.com The combined "Dansyl-Edman method" leverages the high sensitivity of dansyl detection to identify the newly exposed N-terminal amino acid at each step. nih.gov
The process proceeds as follows:
The peptide's initial N-terminal amino acid is identified using the standard dansyl method on a small fraction of the sample.
The main sample undergoes one cycle of Edman degradation, which cleaves the first amino acid, leaving a peptide that is one residue shorter.
Instead of identifying the cleaved residue as in direct Edman degradation, the thiazolinone derivative is discarded. nih.gov
A small portion of the shortened peptide is removed and its new N-terminal residue is identified using the dansyl method. scispace.comnih.gov
Steps 2-4 are repeated, allowing for the sequential determination of the peptide's amino acid sequence.
The primary advantage of this combined method is its enhanced sensitivity. The detection of dansyl-amino acids is approximately 100 times more sensitive than the identification of the phenylthiohydantoin (PTH) derivatives produced in the traditional Edman method. nih.gov This heightened sensitivity compensates for the gradual loss of peptide material that occurs when a sample is taken at each cycle. scispace.com
| Feature | Direct Edman Degradation | Dansyl-Edman Method |
|---|---|---|
| Methodology | Sequentially removes, converts, and identifies the cleaved N-terminal PTH-amino acid at each cycle. | Sequentially removes the N-terminal amino acid and identifies the newly exposed N-terminal residue of the remaining peptide using the dansyl method. scispace.comnih.gov |
| Derivative Identified | Phenylthiohydantoin (PTH) amino acid. | Dansyl-amino acid. nih.gov |
| Sensitivity | Standard sensitivity based on UV absorbance of PTH derivatives. | High sensitivity (approx. 100x greater) due to the fluorescence of dansyl derivatives. nih.gov |
| Sample Usage | The entire sample proceeds through each cycle. | A small fraction of the peptide is consumed at each cycle for dansylation and identification. scispace.com |
| Primary Advantage | Direct identification of the cleaved residue. | Ability to sequence very small amounts of peptide due to high-sensitivity detection. scispace.com |
Chirality and Stereochemical Research
Enantiomeric Recognition Mechanisms of Dansyl Amino Acids
Enantiomeric recognition is the process by which a chiral environment or selector interacts differently with the two enantiomers of a chiral compound. For dansyl amino acids, this is often studied using molecular micelles and chromatographic systems.
Amino acid-based molecular micelles (AABMMs) are a class of chiral selectors that have proven effective for enantiomeric separation. scirp.org These polymerized surfactants create a chiral microenvironment in which the differential binding of enantiomers can occur. scirp.org Studies using Micellar Electrokinetic Chromatography (MEKC) have shown that these micellar systems can achieve enhanced enantiomeric resolution, particularly with dipeptide head groups which increase the number of chiral centers and improve selectivity. scirp.org
Molecular dynamics simulations have provided deep insights into the chiral recognition mechanisms between various dansyl amino acids and the AABMM poly-sodium N-undecanoyl-(L)-Leucylvalinate, or poly(SULV). nsf.govnih.gov These computational studies align with experimental MEKC results, which consistently show that the L-enantiomers of dansyl amino acids bind more strongly to poly(SULV) than their D-enantiomer counterparts. scirp.orgresearchgate.net
The primary forces governing this chiral selectivity are intermolecular hydrogen bonds. scirp.org For instance, in the case of Dansyl-Leucine, the L-enantiomer forms three strong hydrogen bonds with poly(SULV), whereas the D-enantiomer only forms two. nsf.govnih.gov This stronger interaction, particularly with the inner amino acid head group of the micelle, results in a more favorable binding free energy for the L-enantiomer. nsf.gov The binding free energy values for several dansyl amino acid enantiomers with poly(SULV) have been computationally determined, illustrating the energetic basis for this chiral discrimination. nih.govresearchgate.net
Table 1: Computationally-Calculated Binding Free Energy Values for Dansyl Amino Acid Enantiomers with Poly(SULV) Micelle
| Dansyl Amino Acid | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |
| Dansyl-Leucine | L | Pocket 1 | -21.8938 |
| D | Pocket 1 | -14.5811 | |
| Dansyl-Norleucine | L | Pocket 1 | -22.1763 |
| D | Pocket 1 | -15.9457 | |
| Dansyl-Tryptophan | L | Pocket 1 | -21.3329 |
| D | Pocket 1 | -13.6408 | |
| Dansyl-Phenylalanine | L | Pocket 3 | -13.3349 |
| D | Pocket 1 | -12.0959 | |
| Data sourced from Garcia et al. (2021). nih.govresearchgate.net |
Various chromatographic techniques leverage chiral selectors to separate enantiomers of dansyl amino acids. Micellar Electrokinetic Chromatography (MEKC) is a prominent method that uses chiral micelles as a pseudostationary phase. scirp.orgdigitellinc.com
Beyond molecular micelles, other chiral selectors are employed. Cyclodextrin (B1172386) derivatives, for example, have been successfully used in electrokinetic chromatography to separate enantiomeric pairs of 11 different dansyl amino acids. nih.gov A cysteamine-bridged hemispherodextrin, in particular, demonstrated especially high selectivity and resolution. nih.gov
Macrocyclic glycopeptide chiral stationary phases (CSPs), such as teicoplanin, are also highly effective. chromatographytoday.com Teicoplanin-based CSPs can separate a wide range of N-protected amino acids, including dansyl derivatives, typically eluting the L-enantiomer before the D-enantiomer. chromatographytoday.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects. chromatographytoday.com
Stereochemical Studies of α-Amino-n-Butyric Acid and its Dansylated Form
L-α-amino-n-butyric acid is the parent compound of Dansyl-L-α-Amino-n-Butyric Acid. ebi.ac.uk It is an optically active form of α-aminobutyric acid with an L-configuration. ebi.ac.uk Stereochemical studies on related compounds provide insight into its behavior. For example, research on N-formyl-DL-alpha-aminobutyric acid using spectroscopic and computational methods helps to understand the structural changes that occur upon modification of the amino group, which is analogous to the dansylation process. researchgate.net Electron Spin Resonance (ESR) studies on L-α-amino-n-butyric acid hydrochloride have investigated the formation and migration of radicals within its crystalline structure, revealing how molecular structure influences radical kinetics. nih.gov
Advanced Chiral Separation Techniques for Dansyl-L-α-Amino-n-Butyric Acid
The need for precise enantiomeric separation has driven the development of advanced analytical techniques. High-voltage zone electrophoresis in capillary columns is one such method, offering high theoretical plate numbers and rapid analysis times. stanford.edu An early application of this technique successfully resolved DL-dansyl amino acids using a mobile phase containing an optically active Cu(II) L-histidine complex. stanford.edu
More recently, capillary electrophoresis has been refined using novel chiral selectors. Terguride-based chiral selectors have been developed and tested for their ability to resolve dansyl amino acid enantiomers. researchgate.net In these systems, L-Dns-AAs were consistently eluted before D-Dns-AAs, and the use of the selector's optical antipode reversed the elution order. researchgate.net The study found that 1-(5-aminopentyl)-terguride provided the best enantioseparation and resolution for the dansyl amino acids tested. researchgate.net These advanced methods underscore the ongoing innovation in the chiral separation of complex molecules like Dansyl-L-α-Amino-n-Butyric Acid.
Emerging Research Avenues and Future Directions
Development of Novel Dansyl-Based Probes for Specific Research Questions
The versatility of the dansyl fluorophore is driving the development of a new generation of molecular probes designed to answer highly specific biological and chemical questions. Researchers are modifying the core dansyl structure to create probes that can selectively detect and report on a variety of analytes and environmental conditions.
One major area of development is the creation of probes for specific ions and molecules. For instance, novel dansyl-based fluorescent probes have been synthesized that exhibit high selectivity and sensitivity for ferric ions (Fe³⁺). nih.gov These probes are engineered to be photostable and water-soluble, making them suitable for detecting Fe³⁺ in both chemical and biological systems. nih.gov Similarly, other custom-synthesized dansyl derivatives have been developed to detect other metal ions, such as mercury (Hg²⁺), with high sensitivity. researchgate.net
Another avenue of research involves designing dansyl probes that are responsive to changes in their local environment. A notable example is the development of a simple, dansyl-based fluorescent probe that is sensitive to pH changes in acidic conditions. nih.gov This probe functions by exhibiting fluorescence quenching as the pH decreases, a response attributed to the protonation of the dimethylamine (B145610) group on the dansyl moiety. nih.gov Such probes are valuable for sensing intracellular pH changes within acidic organelles or microenvironments. nih.gov The goal of this research is to create tools that can be used to investigate specific cellular processes or detect particular analytes in complex samples. mdpi.comresearchgate.net
Key Research Findings in Novel Dansyl-Probe Development:
| Probe Type | Target Analyte/Condition | Key Features | Application |
| Dansyl Derivative (Bu-Dns) | Acidic pH | Fluorescence quenching in response to low pH; good selectivity. nih.gov | Sensing intracellular pH changes. nih.gov |
| Custom Dansyl Probe | Ferric Ions (Fe³⁺) | High selectivity and sensitivity; photostable and water-soluble. nih.gov | Detection of Fe³⁺ in chemical and biological systems. nih.gov |
| Schiff-Base Ligand (H₃L) | Heavy-Metal Ions | Incorporates an O,N-binding domain for metal ions. mdpi.com | Potential for detecting heavy-metal-based nanomaterials. mdpi.com |
| Dansyl Fluorophore Probe | Mercury Ions (Hg²⁺) | High sensitivity and selectivity; turn-off fluorescence response. researchgate.net | Detection of Hg²⁺ in environmental and biological samples. researchgate.net |
Integration with Advanced Imaging Techniques
The strong fluorescence of the dansyl group makes it an ideal candidate for integration with advanced cellular and molecular imaging techniques. Research is ongoing to utilize dansyl-labeled compounds, including derivatives similar to Dansyl-L-α-amino-n-butyric acid, as probes for visualizing dynamic biological processes.
One significant application is in the imaging of apoptosis (programmed cell death). A dansylated amino acid, DNSBA, has been evaluated as a molecular probe for detecting apoptotic cancer cells. nih.gov Studies have shown that this probe can be used to monitor apoptosis both in vitro and ex vivo, with its uptake in cells correlating with the rate of apoptosis in a caspase-dependent manner. nih.gov This ability to visualize cell death is crucial for assessing the effectiveness of cancer therapies. nih.gov
Future directions point towards combining dansyl-based probes with super-resolution microscopy and other advanced imaging modalities. This integration would allow for the visualization of molecular events at an unprecedented level of detail, far surpassing the limits of conventional fluorescence microscopy. The development of such imaging applications will provide powerful tools for studying cellular functions and disease mechanisms in real-time.
Expanding Applications in Proteomics and Metabolomics Research
The chemical reactivity of the dansyl group, particularly its ability to label primary and secondary amines, has long been exploited in protein and peptide analysis. researchgate.net This principle is now being applied more broadly in the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively. nih.gov
In metabolomics, dansylation is a robust method for the derivatization of amino acids and other amine-containing metabolites. nih.gov Pre-column derivatization with dansyl chloride allows for the sensitive analysis of amino acids using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govnih.gov This method enhances the detection of amino acids, making it possible to quantify them accurately in a wide range of biological samples. nih.gov The ability to profile amino acids is critical for studying metabolic dysregulation in diseases like cancer. nih.gov
In proteomics, while traditional uses involved N-terminal sequencing, new strategies are emerging. For example, isobaric tags like TMT (Tandem Mass Tags), which are used for multiplexed quantitative proteomics, share a similar principle of amine reactivity. nih.gov Research has demonstrated that these tags can also be used for the parallel analysis of amino acids, effectively bridging proteomics and metabolomics workflows. nih.gov This integrated "multi-omics" approach allows researchers to correlate changes in protein expression with shifts in metabolite levels, providing a more complete picture of cellular regulation. mdpi.commdpi.com The continued use of dansyl-related derivatization strategies is expected to contribute significantly to these systems-level investigations.
Q & A
Q. What experimental methodologies are recommended for N-terminal amino acid analysis using dansyl-L-α-amino-N-butyric acid?
The dansyl method involves reacting dansyl chloride (DNS-Cl) with the free α-amino group of peptides or proteins. After derivatization, acid hydrolysis (6M HCl, 110°C, 24h) cleaves peptide bonds but preserves the dansyl-N-terminal amino acid bond due to its acid stability . The fluorescent dansyl derivative is then identified via thin-layer chromatography (TLC) using a solvent system (e.g., butanol:acetic acid:water = 12:3:5) or quantified via HPLC with fluorescence detection (excitation: 340 nm, emission: 525 nm) . Controls should include unmodified amino acids to confirm hydrolysis specificity.
Q. How does dansylation compare to other N-terminal labeling techniques (e.g., Sanger’s reagent)?
Dansylation offers higher sensitivity due to fluorescence detection (detection limits ~1 pmol) compared to Sanger’s method (colorimetric detection, ~10 nmol). Unlike Sanger’s reagent (2,4-dinitrofluorobenzene), dansyl derivatives resist acid hydrolysis, enabling post-hydrolysis analysis. However, dansyl chloride also reacts with side-chain amines (e.g., lysine), requiring careful interpretation . For complex mixtures, coupling dansylation with LC-MS improves specificity .
Q. What protocols are used to assess the purity of dansyl-L-α-amino-N-butyric acid?
Purity is validated via:
- TLC : Spotting on silica plates with ninhydrin staining (detects free amino acids) and UV visualization (detects dansyl groups) .
- HPLC : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) and fluorescence detection .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 352.1) and rule out side products like dansyl-hydroxyl adducts .
Advanced Research Questions
Q. How can researchers optimize dansyl derivatization conditions for low-abundance amino acid quantification in complex biological samples?
Key parameters include:
- pH : Reaction efficiency peaks at pH 9.5–10.5 (borate buffer) to deprotonate amino groups while minimizing hydrolysis of dansyl chloride .
- Reagent ratio : A 5:1 molar excess of dansyl chloride to amino groups ensures complete derivatization without excessive side reactions .
- Temperature and time : 37°C for 1 hour balances speed and specificity. Prolonged incubation increases hydroxyl/carboxyl group labeling, complicating analysis .
- Quenching : Add excess β-mercaptoethanol post-reaction to neutralize unreacted dansyl chloride .
Q. What are the challenges in resolving data contradictions when quantifying dansyl-amino acids in hydrolyzed protein samples?
Common pitfalls and solutions:
- Incomplete hydrolysis : Use internal standards (e.g., norleucine) to monitor hydrolysis efficiency .
- Fluorescence quenching : Matrix effects (e.g., salts) reduce signal. Solid-phase extraction (C18 cartridges) pre-LC-MS mitigates this .
- Cross-reactivity : Dansyl adducts with non-target groups (e.g., tyrosine hydroxyls) are resolved via tandem MS or orthogonal separation (e.g., ion-pair chromatography) .
Q. How can dansyl-L-α-amino-N-butyric acid be used to study non-canonical amino acid incorporation in engineered proteins?
Dansylation detects non-canonical N-terminal residues (e.g., D-amino acids or synthetic analogs) via post-hydrolysis fluorescence. For example:
- Site-specific labeling : React dansyl chloride with engineered N-terminal cysteine residues under controlled pH .
- Competitive assays : Compare dansylation rates between canonical and non-canonical amino acids to quantify incorporation efficiency .
- Structural studies : Dansyl’s fluorescence anisotropy reports on local conformational changes in labeled proteins .
Q. What advanced statistical approaches are recommended for analyzing clustered data from dansyl-amino acid quantification studies?
For clustered/multivariate data (e.g., time-series or dose-response):
- Mixed-effects models : Account for nested variables (e.g., technical replicates across batches) .
- Principal component analysis (PCA) : Identify dominant sources of variance (e.g., hydrolysis time vs. derivatization efficiency) .
- Bootstrapping : Estimate confidence intervals for low-abundance measurements prone to heteroscedasticity .
Methodological Integration Questions
Q. How can dansyl derivatization be integrated with structural biology techniques (e.g., X-ray crystallography) for functional studies?
- Hybrid approaches : Use dansyl-labeled peptides to track conformational changes (via fluorescence) during crystallization trials .
- Complementary data : Compare dansylation efficiency (solution-state) with crystallographic B-factors (solid-state) to assess N-terminal flexibility .
- Validation : Cross-reference MS/MS fragmentation patterns of dansyl-peptides with electron density maps .
Tables for Method Optimization
Q. Table 1. Key Parameters for Dansyl Derivatization Optimization
| Parameter | Optimal Range | Impact on Results |
|---|---|---|
| pH | 9.5–10.5 | Maximizes amino group reactivity |
| Reaction time | 1 hour at 37°C | Balances speed and specificity |
| Molar ratio (DNS-Cl:AA) | 5:1 | Minimizes side products |
| Quenching agent | β-mercaptoethanol | Neutralizes excess DNS-Cl |
Q. Table 2. Troubleshooting Common Issues in Dansyl-Based Studies
| Issue | Cause | Solution |
|---|---|---|
| Low fluorescence | Incomplete derivatization | Increase DNS-Cl excess or pH |
| Multiple TLC spots | Side-chain labeling | Use MS to identify adducts |
| Hydrolysis artifacts | Incomplete HCl removal | Lyophilize samples pre-analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
